2-chloro-3-methyl-1,7-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-methyl-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by their fused pyridine rings, which impart unique chemical and biological properties
Preparation Methods
The synthesis of 2-chloro-3-methyl-1,7-naphthyridine typically involves the chlorination of a naphthyridine precursor. One common method includes the reaction of a 1,7-naphthyridine derivative with phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) under controlled conditions . The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
2-Chloro-3-methyl-1,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct chemical properties.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-3-methyl-1,7-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways.
Mechanism of Action
The mechanism of action of 2-chloro-3-methyl-1,7-naphthyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors, thereby affecting cellular processes. The molecular targets and pathways involved vary based on the compound’s structure and the biological system under investigation .
Comparison with Similar Compounds
2-Chloro-3-methyl-1,7-naphthyridine can be compared with other naphthyridine derivatives such as:
2-Chloro-1,5-naphthyridine: Similar in structure but differs in the position of the chlorine atom, leading to different reactivity and applications.
3-Methyl-1,6-naphthyridine:
These comparisons highlight the uniqueness of this compound in terms of its reactivity and applications.
Properties
CAS No. |
1105191-93-2 |
---|---|
Molecular Formula |
C9H7ClN2 |
Molecular Weight |
178.62 g/mol |
IUPAC Name |
2-chloro-3-methyl-1,7-naphthyridine |
InChI |
InChI=1S/C9H7ClN2/c1-6-4-7-2-3-11-5-8(7)12-9(6)10/h2-5H,1H3 |
InChI Key |
YMXGPPWLIZUHJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=NC=C2)N=C1Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.